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Compound of Interest

Compound Name: Ferric acetylacetonate

Cat. No.: B1310628

Introduction

Ferric acetylacetonate, often abbreviated as Fe(acac)s, is an iron(lll) coordination complex
that has emerged as a significant precatalyst in the field of organic synthesis.[1][2] As a red,
air-stable solid that is soluble in many organic solvents, Fe(acac)s offers a practical and robust
option for laboratory use.[3] Its primary advantages lie in its low cost, reduced toxicity, and
environmental friendliness compared to traditional palladium or nickel catalysts.[4][5] These
characteristics make it an attractive alternative for developing sustainable and economical
synthetic methodologies. Simple iron salts like Fe(acac)s have proven to be highly efficient
precatalysts for a variety of cross-coupling reactions, which are fundamental for the formation
of carbon-carbon and carbon-heteroatom bonds in academic and industrial research,
particularly in drug development.[4][5]

Physicochemical Properties of Ferric Acetylacetonate
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Property Value Reference
Molecular Formula CisHz21FeOs [6]
Molecular Weight 353.17 g/mol [3]
Red / Dark-orange crystalline
Appearance [3]
powder
Melting Point 180 - 182 °C (decomposes) [3]
Octahedral complex, high-spin
Structure [3]
Fe3* core

Soluble in alcohols, benzene,
Solubility chloroform, toluene; slightly [3]
soluble in water.

Kumada Cross-Coupling Reactions

Fe(acac)s is a highly effective precatalyst for the coupling of alkyl or aryl Grignard reagents with
a range of electrophiles, including aryl chlorides, triflates, and tosylates.[4][5] A key advantage
of this iron-catalyzed system is its ability to facilitate reactions under exceptionally mild
conditions, often at or below room temperature, with rapid turnover rates.[4] The methodology
exhibits broad functional group tolerance, accommodating esters, nitriles, and ethers.[4][5]

Quantitative Data for Fe(acac)s-Catalyzed Kumada Coupling

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


http://yiyunchen.sioc.ac.cn/index_files/eEROS_2007_Fe.PDF
https://en.wikipedia.org/wiki/Tris(acetylacetonato)iron(III)
https://en.wikipedia.org/wiki/Tris(acetylacetonato)iron(III)
https://en.wikipedia.org/wiki/Tris(acetylacetonato)iron(III)
https://en.wikipedia.org/wiki/Tris(acetylacetonato)iron(III)
https://en.wikipedia.org/wiki/Tris(acetylacetonato)iron(III)
https://pubs.acs.org/doi/abs/10.1021/ja027190t
https://www.researchgate.net/publication/11036436_Iron-Catalyzed_Cross-Coupling_Reactions
https://pubs.acs.org/doi/abs/10.1021/ja027190t
https://pubs.acs.org/doi/abs/10.1021/ja027190t
https://www.researchgate.net/publication/11036436_Iron-Catalyzed_Cross-Coupling_Reactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Aryl
y- . Grignard Catalyst . ]
Entry Halide/Trifla : Conditions Yield (%)
Reagent Loading
te
4- n-
THF/NMP, 0
1 Chlorotoluen Hexylmagnes 5 mol% ) >95
i i °C, 5 min
e ium bromide
4-Methoxy- n-
_ THF/NMP, 0
2 chlorobenzen  Butylmagnesi 5 mol% ) >95
] °C, 5 min
e um chloride
1- .
Ethylmagnesi THF/NMP, O
3 Chloronaphth i 5 mol% ) >95
um bromide °C, 5 min
alene
4-
Trifluorometh
Phenylmagne THF/NMP, 0
4 yl- ] i 5 mol% ) 91
sium bromide °C, 5 min
chlorobenzen
e
4- 5 mol% THF/NMP, 0
5 ) MeMgBr >95[7]
Chloroanisole Fe(acac)s °C -1t

Experimental Protocol: General Procedure for Kumada Coupling

o Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed
under an inert atmosphere (e.g., nitrogen or argon).

o Reagent Preparation: The flask is charged with Fe(acac)s (5 mol%). A solvent mixture of
tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP), typically in a 2:1 ratio, is added.

¢ Reaction Initiation: The solution is cooled to 0 °C in an ice bath. The aryl halide or triflate (1.0
equivalent) is added, followed by the slow, dropwise addition of the Grignard reagent (1.1-1.3
equivalents).

» Reaction Monitoring: The reaction is typically very fast and can be complete within 5-30
minutes.[7] Progress can be monitored by thin-layer chromatography (TLC) or gas
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chromatography (GC).

o Workup: Upon completion, the reaction is carefully quenched with a dilute aqueous HCI

solution. The aqueous layer is extracted three times with an organic solvent (e.g., diethyl

ether or ethyl acetate).

 Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude

product is purified by column chromatography on silica gel.

Proposed Catalytic Cycle

The active catalyst is believed to be a low-valent iron species, potentially an "inorganic

Grignard reagent" of the formal composition [Fe(MgX)z], which is generated in situ.[4][5]

Ar-X
\\\ Fe(0)/Fe(II) Catalytic Cycle
Oxid_a}tive A Reductive
—————— ' =~
______________ L T~
R-MgX ~~ ) AR
MgXz

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the Fe-catalyzed Kumada reaction.

Sonogashira Cross-Coupling Reactions
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Fe(acac)s has been successfully employed as a catalyst for the Sonogashira coupling of
terminal alkynes with aryl halides.[8] This iron-catalyzed approach provides a cost-effective
alternative to traditional palladium systems for the synthesis of valuable arylalkynes and
conjugated enynes. The reaction often benefits from the addition of a ligand, such as 2,2'-
bipyridine, to enhance catalytic activity.[8] The proposed mechanism follows the conventional
steps of oxidative addition, transmetalation, and reductive elimination, analogous to palladium-
catalyzed systems.[8]

Quantitative Data for Fe(acac)s-Catalyzed Sonogashira Coupling

Aryl . Condition .
Entry . Alkyne Ligand Base Yield (%)
lodide S
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lodobenze Phenylacet 2,2'-
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e h
4- Toluene,
Phenylacet 2,2'-
3 lodotoluen o Cs2C0s3 135°C,42 88
ylene Bipyridine
e h
1-lodo-4- Toluene,
] Phenylacet 2,2'-
4 nitrobenze S Cs2C0s3 135 °C, 42 75
ylene Bipyridine h
ne

Data synthesized from information in reference[8].
Experimental Protocol: General Procedure for Sonogashira Coupling

e Setup: To an oven-dried reaction tube, add Fe(acac)s (e.g., 5-10 mol%), the ligand (e.g., 2,2'-
bipyridine, 10-20 mol%), and the base (e.g., Cs2COs, 2.0 equivalents).

e Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (argon or
nitrogen).
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Reagent Addition: Add the solvent (e.g., toluene), followed by the aryl iodide (1.0 equivalent)
and the terminal alkyne (1.2-1.5 equivalents) via syringe.

Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.qg.,
135 °C) and stir for the required duration (e.g., 42 hours).

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract

with an appropriate organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSOa,
filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield

the desired product.
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Key Components & Conditions
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Caption: Experimental workflow for Fe-catalyzed Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling Reactions

While standard Fe(acac)s has shown debated efficacy in Suzuki-Miyaura couplings, potentially
due to palladium impurities in some systems, specifically designed iron(lll) precatalysts bearing
acetylacetonate ligands have been developed that are both air-stable and effective.[7][9] These
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catalysts promote the coupling between alkyl halides and aryl boronic esters, a challenging

transformation, without the need for a glovebox.[9]

Quantitative Data for Fe-Catalyzed Suzuki-Miyaura Coupling

Aryl
Entry Alkyl Halide Boronic Base Conditions Yield (%)
Ester
Phenylboroni ]
1- o ] Anisole, N2,
1 c acid pinacol  LiN(Me)Et ) 72
Bromooctane Schlenk Line
ester
4-MeO-Ph- ] Anisole, Nz,
2 1-lodooctane ) LiN(Me)Et ) 65
B(pin) Schlenk Line
1-Bromo-3- )
4-CF3-Ph- ] Anisole, Nz,
3 phenylpropan ) LiN(Me)Et ) 78
B(pin) Schlenk Line
e
Phenylboroni )
Cyclohexyl o ) Anisole, N2
4 ) c acid pinacol  LiN(Me)Et ) 67
lodide Schlenk Line

ester

Data adapted from the substrate scope for air-stable complex 3 in reference[9].

Experimental Protocol: Glovebox-Free Suzuki-Miyaura Coupling

e Base Preparation: On a Schlenk line, add ethylmethyl amine (2.1 equivalents) to an oven-

dried Schlenk tube containing anisole (0.5 mL) under a nitrogen atmosphere. Add n-

butyllithium (2.0 equivalents) and stir the resulting cloudy mixture for 15 minutes at ambient

temperature to generate the lithium amide base in situ.

o Catalyst and Reagent Addition: To a separate, nitrogen-purged Schlenk tube, add the air-

stable iron(lll)-acetylacetonate precursor (e.g., 10 mol%), the aryl boronic ester (2.0

equivalents), and the alkyl halide (1.0 equivalent).
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» Reaction: Transfer the freshly prepared lithium amide base suspension to the second tube
via cannula. Seal the vessel and stir at room temperature or with gentle heating as required.

e Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, quench with
saturated aqueous NH4Cl, and extract with diethyl ether.

 Purification: Dry the combined organic layers over Na2SOa, filter, and concentrate. Purify the
crude material by silica gel chromatography.

C-N Cross-Coupling Reactions

A highly efficient protocol for C-N cross-coupling has been developed using a dual catalytic
system of Fe(acac)s and copper(ll) acetate (Cu(OAc)2-H20).[10] This method effectively
couples arylamines, benzylamine, or heteroarylamines with aryl bromides. The reaction
proceeds under relatively high temperatures in DMF with a simple inorganic base.[10]

General Reaction Scheme
Art-NH:z + Ar2-Br ---(Fe(acac)s / Cu(OAc)2, Base)--> Arl-NH-Ar?
Protocol: Fe/Cu Co-Catalyzed C-N Cross-Coupling

e Setup: In a reaction vessel, combine Fe(acac)s (e.g., 5-10 mol%), Cu(OAc)2-Hz20 (e.g., 5-10
mol%), and K2COs (2.0 equivalents).

o Reagent Addition: Add the aryl bromide (1.0 equivalent), the arylamine (1.2 equivalents), and
DMF as the solvent.

o Reaction: Heat the mixture to 135 °C and stir for 20 hours.[10]

o Workup and Purification: After cooling, perform a standard aqueous workup followed by
extraction with an organic solvent. The final product is isolated and purified using column
chromatography.
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Caption: Logical relationship for Fe/Cu co-catalyzed C-N coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Ferric Acetylacetonate as a Versatile
Catalyst in Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310628#ferric-acetylacetonate-as-a-catalyst-in-
cross-coupling-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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